4-chloro-6-methoxy-2H-indazole-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-6-methoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIYDRWCLATXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646456 | |
| Record name | 4-Chloro-6-methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-41-2 | |
| Record name | 4-Chloro-6-methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most established preparation method for 4-chloro-6-methoxy-2H-indazole-3-carbaldehyde involves the cyclization of suitably substituted benzaldehyde precursors with hydrazine derivatives:
- Starting Materials: 2-chloro-4-methoxybenzaldehyde is reacted with hydrazine hydrate.
- Reaction Conditions: The reaction typically proceeds under reflux conditions in the presence of a catalyst such as acetic acid, which facilitates cyclization to form the indazole ring system.
- Mechanism: The hydrazine attacks the aldehyde, forming a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the indazole core bearing the aldehyde functionality at the 3-position.
This method is favored for its relative simplicity and the ability to incorporate the chloro and methoxy substituents at the 4- and 6-positions, respectively, which are critical for the compound's unique reactivity profile.
Industrial Scale Production
For industrial applications, the synthesis is optimized for scalability and efficiency:
- Continuous Flow Reactors: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and reduce reaction times.
- Automated Systems: Automation ensures reproducibility and high purity of the product.
- Process Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading are finely tuned to maximize yield and minimize by-products.
- Quality Control: Rigorous monitoring of reaction progress and product quality is implemented to ensure batch-to-batch consistency.
Reaction Data Summary
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 2-chloro-4-methoxybenzaldehyde with hydrazine hydrate | 2-chloro-4-methoxybenzaldehyde, hydrazine hydrate, acetic acid catalyst | Reflux, acetic acid solvent | Direct, straightforward synthesis; good regioselectivity | Requires careful control of reflux and catalyst loading |
| Visible-light-driven decarboxylative coupling (for related indazoles) | 2H-indazole, α-keto acids, MeCN/HFIP solvent, LED light (420–425 nm) | Room temperature, nitrogen atmosphere, 10 h irradiation | Mild conditions, radical stabilization by HFIP | Not directly demonstrated for 4-chloro-6-methoxy derivative |
| Nitrosation of indoles (general indazole-3-carboxaldehydes) | Indoles, nitrosating agents, slightly acidic medium | Mild acidic conditions, room temperature | Mild, broad substrate scope | Primarily for 1H-indazole derivatives |
Chemical Reaction Analysis
- Functional Group Transformations: The aldehyde group at the 3-position can be further manipulated via oxidation to carboxylic acids or reduction to alcohols, enabling downstream synthetic applications.
- Substitution Reactions: The chloro substituent at the 4-position is reactive towards nucleophilic substitution, allowing for diversification into various derivatives.
- Reaction Optimization: Careful control of solvent, temperature, and catalyst is crucial to maximize yield and minimize side reactions such as over-oxidation or polymerization.
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of bioactive indazole derivatives with potential antimicrobial and anticancer activities.
- Its unique substitution pattern (chloro and methoxy groups) influences both its chemical reactivity and biological properties, making it valuable for medicinal chemistry research.
- Advances in photochemical and nitrosation methods offer promising avenues for developing more efficient or selective synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: 4-chloro-6-methoxy-2H-indazole-3-carboxylic acid.
Reduction: 4-chloro-6-methoxy-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-6-methoxy-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
To contextualize 4-chloro-6-methoxy-2H-indazole-3-carbaldehyde, we compare it structurally and functionally with related indazole, quinoline, and pyrazole derivatives.
Structural Analogues
Key Observations :
- Reactivity : The carbaldehyde group at position 3 in the indazole derivative is sterically less hindered than in pyrazole derivatives (position 4), favoring nucleophilic additions or condensations .
Biological Activity
4-Chloro-6-methoxy-2H-indazole-3-carbaldehyde is a heterocyclic compound within the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial therapies.
This compound features both chloro and methoxy substituents, which enhance its reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, making it a versatile building block in synthetic chemistry.
Major Products Formed
| Reaction Type | Product |
|---|---|
| Oxidation | 4-Chloro-6-methoxy-2H-indazole-3-carboxylic acid |
| Reduction | 4-Chloro-6-methoxy-2H-indazole-3-methanol |
| Substitution | Various substituted indazole derivatives |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups facilitate binding through hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for its anticancer and antimicrobial effects .
Anticancer Activity
Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
Case Study : In a study evaluating the antitumor activity of indazole derivatives, compounds were found to effectively inhibit Polo-like kinase 4 (PLK4), with some exhibiting single-digit nanomolar IC50 values against HCT116 colon cancer cells. This suggests that modifications in the indazole structure can lead to enhanced anticancer properties .
Antimicrobial Activity
The compound has also been studied for its antimicrobial potential. Indazoles are known to possess broad-spectrum activity against various pathogens, including fungi and bacteria.
Case Study : A series of 3-phenyl-1H-indazole derivatives demonstrated strong activity against Candida albicans, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1 mM. These findings highlight the potential for developing new antifungal agents based on the indazole scaffold .
Comparative Analysis
To better understand the unique biological properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Chloro-1H-indazole-3-carbaldehyde | Moderate | Low |
| 6-Hydroxy-1H-indazole-3-carbaldehyde | Low | Moderate |
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-chloro-6-methoxy-2H-indazole-3-carbaldehyde?
Answer:
The synthesis typically involves multi-step reactions starting from substituted indazole precursors. A validated approach includes:
Chlorination and Methoxylation: Introduce chloro and methoxy groups via electrophilic substitution or nucleophilic displacement.
Aldehyde Functionalization: Use Vilsmeier-Haack formylation (POCl₃/DMF) to install the carbaldehyde group at position 3 .
Purification: Crystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Consideration: Optimize reaction temperature (60–80°C) to avoid side products like over-oxidation or demethylation .
Basic: How can spectroscopic techniques confirm the structural identity of this compound?
Answer:
- NMR:
- ¹H NMR: Peaks for methoxy (δ 3.8–4.0 ppm), aldehyde proton (δ ~10.2 ppm), and aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR: Confirm carbonyl (δ ~190 ppm) and quaternary carbons.
- IR: Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry (HRMS): Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated for C₉H₆ClN₂O₂: 225.0073).
- X-ray Crystallography: Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
Answer:
Data Collection: Use a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data .
Structure Solution:
- SHELXT: Generate initial phase models via dual-space methods.
- SHELXL: Refine coordinates and thermal parameters with least-squares minimization .
Validation: Check for R-factor convergence (< 0.05) and validate geometry using CCDC/PLATON tools.
Note: For twinned crystals, use TWINABS in SHELX to correct data .
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Answer:
Replicate Studies: Ensure consistent dosing and metabolic conditions (e.g., liver microsomal stability assays).
Comparative Analysis: Benchmark against reference drugs (e.g., indomethacin for anti-inflammatory activity) .
Mechanistic Profiling: Use knockout animal models or enzyme inhibition assays to identify off-target effects.
Example: Derivatives with thiosemicarbazide groups showed anti-inflammatory activity without ulcerative side effects in vivo, unlike indomethacin .
Advanced: How can computational methods optimize derivative design for enhanced bioactivity?
Answer:
Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity).
QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
ADMET Prediction: Employ SwissADME to screen for toxicity and bioavailability.
Case Study: Chromene-3-carbaldehyde derivatives with spirocyclohexane groups showed improved pharmacokinetics .
Basic: What solvent/reagent systems are optimal for synthesizing this compound under mild conditions?
Answer:
- Solvents: Dichloromethane (DCM) or THF for formylation; ethanol/water for crystallization.
- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Workup: Neutralize excess POCl₃ with aqueous NaHCO₃ to prevent decomposition .
Advanced: What methodologies analyze stability and degradation products under varying pH?
Answer:
Forced Degradation: Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) conditions at 40°C for 24 hours.
HPLC-MS Analysis: Use a C18 column (ACN/water gradient) to separate degradation products. Identify fragments via MS/MS.
Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots .
Advanced: How to systematically conduct SAR studies on derivatives?
Answer:
Substituent Variation: Synthesize analogs with modifications at positions 4 (Cl), 6 (OCH₃), and 3 (CHO).
Activity Testing:
- In vitro: COX-2 inhibition assay.
- In vivo: Carrageenan-induced paw edema model.
Data Tabulation:
| Derivative | Substituent (Position) | IC₅₀ (COX-2, μM) | Anti-inflammatory Efficacy (%) |
|---|---|---|---|
| Parent | Cl (4), OCH₃ (6) | 12.5 | 65 |
| Analog A | Br (4), OCH₃ (6) | 8.7 | 78 |
| Analog B | Cl (4), OC₂H₅ (6) | 15.3 | 58 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
